molecular formula C11H14F2N2 B1473702 2-(4,4-Difluoropiperidin-1-yl)aniline CAS No. 854044-39-6

2-(4,4-Difluoropiperidin-1-yl)aniline

Cat. No.: B1473702
CAS No.: 854044-39-6
M. Wt: 212.24 g/mol
InChI Key: VYZOZCSHUDPHNR-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)aniline is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its molecular structure incorporates a 4,4-difluoropiperidine moiety, a privileged scaffold in the design of bioactive molecules. The 4,4-difluoropiperidine group is a key feature in compounds investigated for a range of therapeutic areas, including treatments for nervous system disorders, psychiatric diseases, and sleep diseases . The incorporation of fluorine atoms and the piperidine ring can profoundly influence a molecule's properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets . The aniline functional group provides a handle for further chemical derivatization, allowing researchers to synthesize more complex molecules, such as amides or imines, for structure-activity relationship (SAR) studies. As such, this compound is a valuable building block for researchers working in lead compound optimization and the synthesis of novel chemical entities for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)5-7-15(8-6-11)10-4-2-1-3-9(10)14/h1-4H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZOZCSHUDPHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4,4-Difluoropiperidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with two fluorine atoms and an aniline moiety. This unique structure contributes to its stability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of specific enzymes or receptors, influencing signal transduction pathways and metabolic processes. For instance, it has been investigated for its role as a ligand in receptor studies and as a potential therapeutic agent in anti-inflammatory and anticancer applications .

Structure-Activity Relationships (SAR)

The introduction of fluorine atoms in the piperidine ring has been shown to enhance the compound's binding affinity and pharmacokinetic properties. Studies indicate that variations in the substituents on the piperidine ring can significantly impact the potency against different biological targets .

CompoundIC50 (µM)Notes
This compound>150High selectivity for certain targets
2-(4-Methylpiperidine)85.1Lower potency compared to difluorinated analog
4-Methylpiperidine>150Non-selective

Anti-Cancer Activity

Research has demonstrated that this compound exhibits promising anti-cancer properties. In vitro studies showed that this compound can induce apoptosis in various cancer cell lines, with mechanisms involving the modulation of key signaling pathways .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its metabolic stability is enhanced by the fluorine substitutions, which reduce susceptibility to metabolic degradation .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4,4-Difluoropiperidin-1-yl)aniline is C11H14F2N2C_{11}H_{14}F_2N_2. The compound features a difluorinated piperidine ring attached to an aniline moiety, which contributes to its distinct chemical reactivity and biological interactions.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups facilitate various organic reactions, making it suitable for developing new chemical entities.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in oncology. It has been identified as a potential inhibitor of KIF18A, a protein implicated in cancer cell proliferation and metastasis. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting their normal cell cycle progression.

Medicine

The medicinal applications of this compound are particularly promising. Preclinical studies have demonstrated its potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in specific contexts.

Case Studies

Several case studies have underscored the efficacy of this compound:

KIF18A Inhibition

A study focusing on KIF18A inhibition demonstrated that treatment with this compound resulted in significant reductions in cell viability across various cancer cell lines. The findings support its role as a potential anticancer agent.

Cytotoxicity Assessment

In another assessment involving breast and colon cancer cell lines, the compound exhibited superior cytotoxicity compared to established chemotherapeutics. This reinforces its potential for further development as a therapeutic agent.

Recent Research Findings

Recent publications have explored the synthesis of various derivatives of this compound. These studies often focus on modifying the piperidine ring or aniline moiety to enhance biological activity and selectivity against cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperidine and Aniline Moieties

The following table summarizes key structural and physicochemical differences between 2-(4,4-Difluoropiperidin-1-yl)aniline and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₁₁H₁₃F₂N₂ 211.23 4,4-difluoropiperidine, aniline Not explicitly provided
3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline C₁₇H₁₆F₃N₂ 315.32 3,5-difluoroaniline, 4-fluorophenyl-piperidine Not provided
2-(4,4-Dimethyl-1-piperidyl)aniline C₁₃H₂₀N₂ 204.31 4,4-dimethylpiperidine, aniline 1280642-23-0
4-(Piperidin-1-ylsulfonyl)aniline C₁₁H₁₆N₂O₂S 264.33 Piperidine-sulfonyl, aniline 6336-68-1
Key Observations:

Fluorination vs. Methylation: The 4,4-difluoropiperidine group in this compound introduces strong electron-withdrawing effects, reducing the basicity of the piperidine nitrogen compared to the 4,4-dimethylpiperidine analog (204.31 g/mol) . This enhances metabolic resistance to oxidative degradation. The dimethyl analog exhibits higher lipophilicity (logP estimated at ~2.5) due to nonpolar methyl groups, whereas the difluoro derivative balances lipophilicity with polarity, improving solubility .

Sulfonyl Group Impact: 4-(Piperidin-1-ylsulfonyl)aniline (264.33 g/mol) incorporates a sulfonyl linker, which increases molecular weight and polarity.

Aromatic Fluorination Patterns :

  • 3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (315.32 g/mol) features fluorination on both the aniline ring and the piperidine-attached phenyl group. This multi-fluorinated structure likely improves binding to hydrophobic pockets in enzymes or receptors but may increase synthetic complexity .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common strategy involves nucleophilic aromatic substitution where a piperidine nitrogen attacks an activated aromatic halide or nitro-substituted benzene derivative.

  • Starting from p-fluoronitrobenzene analogs, the aromatic ring undergoes nucleophilic substitution with a difluoropiperidine intermediate under basic conditions (e.g., sodium hydride in dimethylformamide) to yield a nitroaniline intermediate.
  • Subsequent reduction of the nitro group to an amine is typically achieved using iron catalysis with ammonium chloride as the hydrogen source.
  • This method allows selective introduction of the difluoropiperidine moiety onto the aromatic ring, forming the desired this compound (Patent WO2016006974A2; EP4488267NWA1).

Reductive Amination Route

  • Another approach uses reductive amination of 2-fluoro or 2-chloronicotinaldehyde derivatives with 4,4-difluoropiperidine or its protected forms.
  • The aldehyde intermediate is reacted with the piperidine amine under reductive conditions (e.g., sodium triacetoxyborohydride) to form the corresponding secondary amine.
  • This method allows for the introduction of the difluoropiperidine ring onto an aniline precursor, followed by deprotection steps if necessary.

Direct Piperidine Substitution

  • Direct substitution of 2-chloronicotinaldehyde or 2-chlorobenzene derivatives with 4,4-difluoropiperidine under nucleophilic substitution conditions is also reported.
  • This is followed by condensation with aniline derivatives in the presence of acetic acid in ethanol to afford the target compound.
  • Variations include the use of substituted piperazines or piperidine derivatives bearing the difluoro substituents, enabling structural diversity around the piperidine ring.

Representative Synthesis Example

Step Reagents/Conditions Description
1 2-Chloronicotinaldehyde + 4,4-difluoropiperidine, base Nucleophilic substitution to form intermediate
2 Intermediate + 2-(1H-pyrrol-1-yl)aniline, AcOH, EtOH Condensation to attach aniline moiety
3 Acidic deprotection (if Boc-protected) Removal of protecting groups to yield final compound

This general scheme is adapted from synthetic routes used for related piperidine-aniline derivatives, demonstrating the flexibility of the approach.

Research Findings and Optimization

  • Incorporation of 4,4-difluoropiperidin-1-yl groups has been shown to improve biological activity in various pharmacological targets, including Sirt6 activators and anti-HBV agents.
  • Hydrophobic substituents on the piperidine ring, such as difluoro groups, enhance potency, suggesting the importance of fluorination in the piperidine scaffold for activity.
  • Synthetic optimization includes controlling reaction temperature (e.g., reflux or 70 °C overnight) and using appropriate solvents like ethanol or DMF to maximize yield and purity.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) p-Fluoronitrobenzene, difluoropiperidine NaH, DMF, Fe catalysis for reduction Direct, scalable, mild conditions Requires nitro reduction step
Reductive Amination 2-Fluoronicotinaldehyde, difluoropiperidine NaBH(OAc)3, AcOH, EtOH High selectivity, mild conditions May need protecting groups
Direct Piperidine Substitution 2-Chloronicotinaldehyde, difluoropiperidine AcOH, EtOH, reflux Straightforward, versatile Possible side reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4,4-Difluoropiperidin-1-yl)aniline, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Buchwald-Hartwig amination (). For nucleophilic substitution, react 4,4-difluoropiperidine with 2-fluoroaniline derivatives under basic conditions (e.g., K2_2CO3_3) in polar aprotic solvents like DMF. For Pd-catalyzed coupling (Buchwald-Hartwig), use Pd(OAc)2_2 with Xantphos as a ligand and Cs2_2CO3_3 as a base. Optimize yields by controlling reaction temperature (80–110°C) and catalyst loading (1–5 mol%) .
  • Purification : High-performance liquid chromatography (HPLC) is recommended for isolating high-purity product ().

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify piperidine ring substitution and fluorine positions (e.g., 19F^{19}\text{F} signals near -100 ppm for CF2_2) ().
  • X-ray Crystallography : Use SHELXL ( ) for single-crystal analysis to resolve bond lengths and angles, particularly the C-F bond geometry.
  • Mass Spectrometry : Confirm molecular weight (C11_{11}H13_{13}F2_2N2_2; MW = 217.23 g/mol) via ESI-MS .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in chloroform, methanol, and DMSO; poorly soluble in water. Stability tests (TGA/DSC) show decomposition above 200°C. Store at -20°C in inert atmospheres to prevent oxidation of the aniline group ().

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) influence biological activity in piperidine-aniline derivatives?

  • SAR Study Design : Compare this compound with analogs like 2-(4-(Trifluoromethyl)piperidin-1-yl)aniline () and 4-(Pyrrolidin-1-yl)aniline (). Key parameters:

  • Lipophilicity : Measure logP values (e.g., difluoromethyl increases logP vs. trifluoromethyl).
  • Receptor Binding : Use molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., kinases).
  • Bioactivity : Test in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can contradictory data on reaction efficiency between nucleophilic substitution and cross-coupling methods be resolved?

  • Data Analysis :

  • Kinetic Studies : Compare rate constants (k) for both methods under identical conditions.
  • Side Product Identification : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates in Pd-catalyzed reactions).
  • Computational Modeling : DFT calculations (Gaussian 09) to evaluate activation barriers for each pathway .

Q. What strategies mitigate challenges in crystallizing fluorinated piperidine-aniline derivatives for structural studies?

  • Crystallization Techniques :

  • Slow Evaporation : Use mixed solvents (e.g., CHCl3_3/hexane) to slow nucleation.
  • Cryocooling : Flash-cool crystals to 100 K with liquid N2_2 to reduce disorder.
  • SHELX Refinement : Apply TWINABS ( ) for high-resolution data with possible twinning .

Key Methodological Takeaways

  • Synthesis : Prioritize Pd-catalyzed coupling for scalability but monitor metal contamination.
  • Characterization : Combine NMR and X-ray data to resolve fluorine positional isomerism.
  • Biological Testing : Include fluorinated analogs in high-throughput screens for kinase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4,4-Difluoropiperidin-1-yl)aniline
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2-(4,4-Difluoropiperidin-1-yl)aniline

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